

Exploring the structure-activity relationship (SAR) of GW779439X

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Compound of Interest		
Compound Name:	GW779439X	
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of GW779439X

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of GW779439X, a pyrazolopyridazine derivative identified as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1. By inhibiting Stk1, GW779439X acts as an antibiotic adjuvant, resensitizing methicillin-resistant S. aureus (MRSA) to β -lactam antibiotics.[1][2][3] This document outlines the quantitative SAR data, detailed experimental protocols, and key structural insights crucial for the further development of this promising class of antibiotic adjuvants.

Core Compound and Mechanism of Action

GW779439X is a pyrazolopyridazine that was initially developed as a human CDK4 inhibitor.[1] [4] It has been repurposed as an inhibitor of the S. aureus PASTA (Penicillin-binding-protein And Serine/Threonine kinase-Associated) kinase Stk1.[1][3][5][6] The inhibition of Stk1 by **GW779439X** leads to the potentiation of β -lactam antibiotic activity against various MRSA and methicillin-sensitive S. aureus (MSSA) strains.[1][2][3] The compound has been shown to be effective in sensitizing even ceftaroline-resistant MRSA to ceftaroline.[1][2][3] The mechanism involves the direct inhibition of the Stk1 kinase domain.[1][5]

Quantitative Structure-Activity Relationship Data



The following tables summarize the key quantitative data from studies on **GW779439X** and its derivatives.

Table 1: Potentiation of β-Lactam Activity by **GW779439X** in S. aureus LAC (MRSA)

Antibiotic	MIC (μg/mL) without GW779439X	MIC (μg/mL) with 5 μΜ GW779439X	Fold Change
Ceftriaxone	>256	128	>2
Oxacillin	128	2	64
Nafcillin	16	0.5	32
Ceftaroline	0.5	0.25	2
Vancomycin	1	1	1
Chloramphenicol	4	4	1

Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[1]

Table 2: Oxacillin MICs for Various S. aureus Isolates ± 5 µM GW779439X



S. aureus Isolate	Strain Type	MIC (μg/mL) without GW779439X	MIC (μg/mL) with 5 μM GW779439X
USA300 (LAC)	MRSA	128	2
USA400 (MW2)	MRSA	16[7]	2[1][3]
USA600	MRSA	16[7][7]	8
USA800	MRSA	4[3]	1 [0.5, 2]
COL	MRSA	256	64
ATCC BAA-2686	MRSA (ceftaroline- resistant)	128	0.25 [0.25, 0.5]
Newman	MSSA	0.25 [0.125, 0.5]	0.125 [0.0625, 0.125]
NCTC8325	MSSA	0.125 [0.125, 0.25]	0.0625 [0.0625, 0.125]

Data are represented as the median of at least three independent trials with the range in brackets. Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[1]

Table 3: Structure-Activity Relationship of GW779439X Derivatives



Compound	R1 Group	R2 Group	Stk1 Inhibition (2 µM)	Oxacillin Potentiation (20 µM)
GW779439X	3-trifluoromethyl- phenyl	4-(4- methylpiperazin- 1-yl)	+++	+++
CAF052	3-trifluoromethyl- phenyl	4-(piperazin-1-yl)	+++	+++
CAF078	3-trifluoromethyl- phenyl	4-(1,4-diazepan- 1-yl)	+++	+++
CAF045	3-chloro-phenyl	4-(4- methylpiperazin- 1-yl)	++	++
CAF077	3-trifluoromethyl- phenyl	3-(4- methylpiperazin- 1-yl)	++	++
CAF070	3-trifluoromethyl- phenyl	4-morpholino	+	+
CAF075	3-trifluoromethyl- phenyl	4-(pyrrolidin-1-yl)	+	+
CAF089	3-trifluoromethyl- phenyl	4-((2- hydroxyethyl)ami no)	+	+

Inhibition levels are qualitatively summarized from the original publication: +++ (robust), ++ (intermediate), + (little to no activity). Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[2]

From the SAR data, it is evident that the p-N-methyl piperazine side chain is crucial for both biochemical and microbiological activity.[1][2] Modifications to this moiety generally lead to a decrease in activity.



Experimental Protocols In Vitro Stk1 Kinase Assay

This assay is performed to determine the direct inhibitory effect of compounds on the Stk1 kinase domain.

- Protein Purification: The Stk1 kinase domain (residues 1–270) is purified.
- Reaction Mixture: The kinase reaction is carried out in a buffer containing 50 mM HEPES pH
 7.4, 150 mM NaCl, 50 μM MnCl2, 50 μM ATP, and 1 μCi of [y-³²P] ATP.
- Substrates: Myelin basic protein (MBP) is used as a generic phosphosubstrate.
- Inhibitor Addition: Test compounds (e.g., GW779439X and its derivatives) are added at desired concentrations.
- Incubation: The reaction is incubated at 37°C for 30 minutes.
- Termination: The reaction is stopped by adding 6x SDS loading buffer.
- Analysis: Samples are run on an SDS-PAGE gel. The gel is fixed, dried, and visualized by autoradiography to detect phosphorylation.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Bacterial Strains: S. aureus strains (MRSA and MSSA) are grown overnight.
- Media: Cation-adjusted Mueller-Hinton Broth (MHB) is typically used.
- Compound Preparation: A serial dilution of the antibiotic (e.g., oxacillin) is prepared in a 96well plate.
- Adjuvant Addition: A fixed concentration of GW779439X (e.g., 5 μM) or a derivative is added to the wells.



- Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation: Plates are incubated at 37°C for 18-24 hours.
- Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.

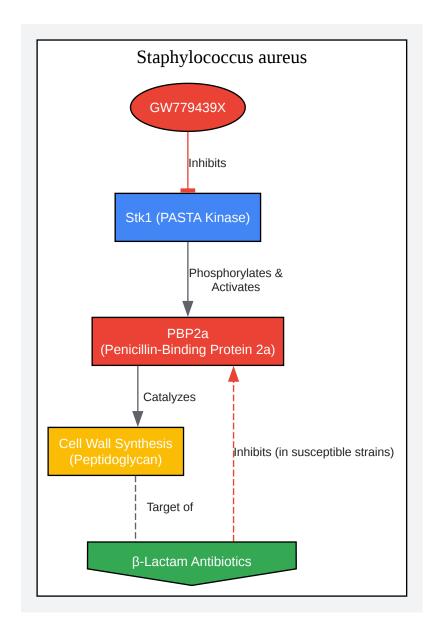
Synthesis of GW779439X Derivatives

A general synthetic scheme for the pyrazolopyridazine derivatives is outlined below.

- Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)-pyrimidine (Compound 2): To a solution of 2,4-dichloropyrimidine in anhydrous THF, Pd(dppf)₂Cl₂, PPh₃, and Et₃N are added under a nitrogen atmosphere. (Trimethylsilyl)acetylene and Cul are then added, and the mixture is heated. The product is purified by silica gel flash column chromatography.[1]
- Synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (Compound 4): This intermediate is synthesized from pyridazine and hydroxylamine-O-sulfonic acid.[2]
- General Procedure for Final Compounds: To a solution of 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine in sec-BuOH, the desired aniline derivative is added, followed by TFA. The mixture is stirred at 100°C. The final product is purified after an aqueous workup.[2]

Visualizations Signaling Pathway of Stk1 in S. aureus



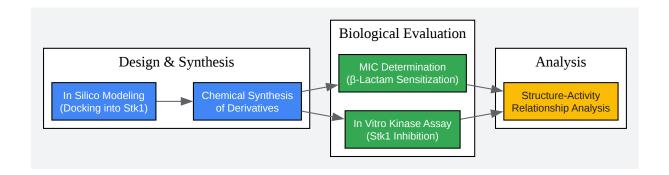


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Caption: Stk1 signaling pathway in S. aureus and points of intervention.

Experimental Workflow for SAR Study



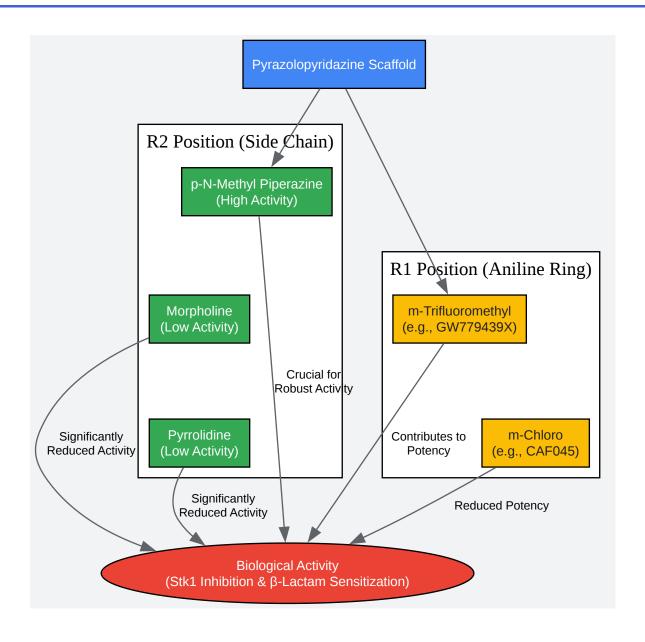


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Caption: Workflow for the structure-activity relationship study of **GW779439X**.

Logical Relationship of Key SAR Findings





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Caption: Key structural determinants for the activity of **GW779439X** analogs.

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